6-Ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
The compound 6-Ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a dihydroquinolinone derivative characterized by three key substituents:
- Ethoxy group at position 6 of the quinolinone core.
- 4-Methoxybenzenesulfonyl moiety at position 2.
- 2-Methylphenylmethyl (o-tolylmethyl) group at position 1.
This scaffold is structurally related to bioactive molecules, particularly in medicinal chemistry, where sulfonyl and arylalkyl groups are common for modulating target binding and pharmacokinetics. Synthesis of such compounds typically involves alkylation, sulfonylation, or condensation steps, as seen in analogous protocols for triazole and isoquinoline derivatives .
Properties
Molecular Formula |
C26H25NO5S |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
6-ethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one |
InChI |
InChI=1S/C26H25NO5S/c1-4-32-21-11-14-24-23(15-21)26(28)25(17-27(24)16-19-8-6-5-7-18(19)2)33(29,30)22-12-9-20(31-3)10-13-22/h5-15,17H,4,16H2,1-3H3 |
InChI Key |
OAPSBMQUXKIKLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. The synthetic route may include:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production: Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
6-Ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., Lewis acids) are commonly used in these reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.
Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or other proteins, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
The structural and functional properties of the target compound are compared below with three closely related analogs identified in the literature.
Structural Variations
The table summarizes substituent differences among the compounds:
Key Comparisons
Substituent Effects on Electronic Properties
- R3 Group: The 4-methoxybenzenesulfonyl moiety (target) is electron-withdrawing due to the sulfonyl group, which may stabilize the quinolinone core. In contrast, the 4-fluorobenzoyl group in introduces a weaker electron-withdrawing effect, while the 4-isopropylbenzenesulfonyl group in adds steric bulk .
Steric and Binding Implications
- R1 Group : The 2-methylphenylmethyl group (target) introduces ortho-substitution steric hindrance, which could restrict rotational freedom compared to the para-substituted 4-methoxybenzyl group in or the 4-chlorobenzyl group in . This may influence binding to hydrophobic pockets in biological targets .
Research Findings and Implications
While explicit biological data for the target compound are unavailable in the provided evidence, insights can be drawn from structural analogs:
Solubility and Bioavailability : The ethoxy group (target) may reduce aqueous solubility compared to methoxy analogs , but this could be offset by the polar sulfonyl group.
Metabolic Stability : The 2-methylphenylmethyl group (target) may resist oxidative metabolism better than smaller alkyl substituents due to steric shielding.
Target Binding : The sulfonyl group’s strong electron-withdrawing nature could enhance interactions with basic residues in enzyme active sites, as seen in sulfonamide-based inhibitors .
Biological Activity
6-Ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- An ethoxy group
- A methoxybenzenesulfonyl moiety
- A dihydroquinolinone core
This structural configuration is believed to contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which may disrupt normal cellular processes.
- Signaling Pathway Modulation : It interacts with various receptors and proteins involved in cellular signaling, potentially altering cell behavior and responses.
- Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death in cancer cells, which is a critical pathway for anticancer therapies.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties.
These values indicate potent activity against various cancer cell lines, positioning the compound as a promising candidate for further development in cancer therapeutics.
Radical Scavenging Activity
The compound also demonstrates antioxidant properties through DPPH radical-scavenging assays.
| Concentration (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 100 | Moderate compared to ascorbic acid |
| - | - |
This antioxidant activity could play a role in its overall therapeutic efficacy by mitigating oxidative stress in cells .
Case Studies
A study published in 2024 examined the synthesis and biological activities of various derivatives of similar compounds. The findings highlighted that modifications to the sulfonamide group significantly influenced both anticancer activity and enzyme inhibition profiles, suggesting that structural variations can optimize therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
